4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid

概要

説明

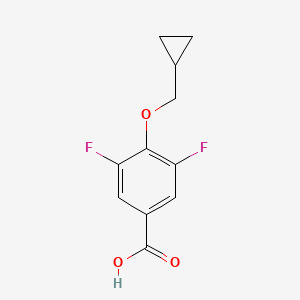

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is an organic compound with the molecular formula C11H10F2O3 It is characterized by the presence of a cyclopropylmethoxy group and two fluorine atoms attached to a benzoic acid core

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid typically involves multiple steps:

Alkylation: 3-hydroxy-4-halogenated benzaldehyde is subjected to alkylation to obtain an intermediate compound.

Hydroxylation: The intermediate compound undergoes hydroxylation to form another intermediate.

Alkylation: This intermediate is further alkylated to produce the final intermediate.

Oxidation: The final intermediate is oxidized to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.

化学反応の分析

Types of Reactions: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted benzoic acids with different functional groups replacing the fluorine atoms.

科学的研究の応用

MEK Inhibition

One of the primary applications of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is as a MEK inhibitor . MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibitors are crucial in cancer therapy due to their role in the MAPK signaling pathway, which is often dysregulated in various cancers.

- Cancer Treatment : The compound has shown efficacy in treating several types of cancer, including colorectal, breast, ovarian, and lung cancers. It works by inhibiting the MEK pathway, thereby blocking cancer cell proliferation and survival .

- Combination Therapies : It is often used in combination with other therapeutic agents such as chemotherapy drugs (e.g., cisplatin) or radiation therapy to enhance treatment efficacy .

Anti-inflammatory and Antifibrotic Effects

Recent studies have explored the compound's potential anti-inflammatory properties. For instance, research indicates that derivatives of this compound can reduce inflammatory markers and fibrosis in lung tissue:

- Pulmonary Fibrosis : In experimental models, this compound has been shown to decrease levels of α-SMA (alpha-smooth muscle actin) and collagen deposition, which are indicative of fibrosis .

- Cytokine Modulation : The compound also reduces inflammatory cytokines such as TNF-α and IL-6, suggesting its role in modulating immune responses .

Antiviral Applications

The compound has been investigated for its antiviral properties against viruses such as HIV and hepatitis B. Its mechanism involves disrupting viral replication pathways, making it a candidate for further research in antiviral drug development .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Cancer Cell Lines : In vitro studies demonstrated significant inhibition of cell growth in various cancer cell lines treated with this compound.

- Animal Models : Preclinical trials involving animal models showed promising results in tumor reduction and improved survival rates when combined with existing cancer therapies.

- Pulmonary Studies : Research on pulmonary fibrosis highlighted the compound's ability to mitigate inflammation and fibrotic changes in lung tissues .

作用機序

The mechanism of action of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid involves its interaction with specific molecular targets:

Inhibition of Epithelial-Mesenchymal Transformation (EMT): The compound inhibits the TGF-β1-induced EMT process by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in this pathway.

Reduction of Fibrosis: It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, which are associated with fibrosis.

類似化合物との比較

- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

- 4-(Cyclopropylmethoxy)-2-nitroaniline

- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride

Comparison: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown significant potential in inhibiting EMT and reducing fibrosis, making it a valuable compound in medicinal research .

生物活性

4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H10F2O3

- CAS Number : 63183789

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific signaling pathways involved in inflammation and fibrosis.

1. Anti-inflammatory Effects

Recent studies have demonstrated that this compound can significantly reduce inflammatory responses in vitro and in vivo. For instance:

- The compound inhibited the activation of the TGF-β1 signaling pathway, which is crucial in mediating fibrosis and inflammation .

- It reduced the expression of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent.

2. Antifibrotic Properties

In a study focusing on pulmonary fibrosis:

- In Vitro Studies : The compound was shown to alleviate epithelial-mesenchymal transition (EMT) induced by TGF-β1 in A549 lung epithelial cells. This was measured using MTT assays and Western blotting techniques .

- In Vivo Studies : In a rat model of bleomycin-induced pulmonary fibrosis, treatment with the compound resulted in reduced lung inflammation and fibrosis, as evidenced by histological analysis and measurement of collagen content .

Case Studies

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Inhibition of TGF-β1 pathway; reduced cytokine levels |

| Study 2 | Assess antifibrotic properties | Improved lung function; decreased collagen deposition in rats |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics. It exhibits moderate solubility, which is essential for oral bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.

特性

IUPAC Name |

4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVZZPBKPNWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。